
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol
Description
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is a pyridine-based tertiary alcohol with a substituted pyrrolidine ring at the 6-position of the pyridine scaffold. Its molecular formula is C₁₄H₂₂N₂O, and it features a propanol side chain at the pyridine’s 3-position.
Properties
CAS No. |
1355177-24-0 |
---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c1-3-12(16)11-8-10(2)13(14-9-11)15-6-4-5-7-15/h8-9,12,16H,3-7H2,1-2H3 |
InChI Key |
QMFFZEKMFKOEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final step often includes the addition of the propanol group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The nitrogen atoms in the pyrrolidine and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrrolidine and pyridine derivatives.
Scientific Research Applications
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can interact with active sites, while the propanol group can form hydrogen bonds, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol, we compare it with three closely related pyridine derivatives (Table 1).
Table 1: Comparative Analysis of Pyridine Derivatives
Key Comparisons
Substituent Effects on Reactivity and Bioactivity The pyrrolidinyl group in the target compound introduces a rigid, cyclic amine, which may enhance binding affinity in biological systems compared to the linear diethylamino group in its analog . Cyclic amines are often associated with improved metabolic stability and solubility. The bromine atom in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol adds steric bulk and polarizability, which could influence halogen bonding in crystal engineering or drug design.
Physicochemical Properties Hydroxyl vs. Propargyl Alcohol: The propanol group in the target compound and its diethylamino analog offers hydrogen-bonding capacity, whereas the propargyl alcohol in the brominated derivative introduces an alkyne moiety capable of click chemistry or cross-coupling reactions.
Synthetic Accessibility The synthesis of pyrrolidinyl-substituted pyridines often involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling, similar to methods described for diethylamino analogs . By contrast, fluorinated and brominated derivatives may require halogenation steps or directed ortho-metalation strategies.
Biological Activity
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol, also known by its CAS number 1355181-66-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O, with a molecular weight of 218.30 g/mol. Its structure features a pyridine ring substituted with a pyrrolidine moiety and a propanol group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors involved in metabolic processes. Notably, it has been suggested that such compounds may act as inhibitors of ghrelin O-acyltransferase (GOAT), an enzyme implicated in obesity and metabolic disorders .
Potential Mechanisms:
- Ghrelin Modulation : By inhibiting GOAT, this compound may reduce the acylation of ghrelin, leading to decreased appetite and weight loss.
- Neurotransmitter Interaction : The pyrrolidine structure may allow interaction with neurotransmitter systems, potentially affecting mood and cognition.
Biological Activity
The biological activity of this compound has been assessed in various studies:
Table 1: Summary of Biological Activities
Case Studies
Recent studies have highlighted the effects of this compound in specific contexts:
Case Study 1: Anti-obesity Effects
In a controlled study involving rodents, administration of this compound resulted in significant weight reduction compared to control groups. The mechanism was attributed to the modulation of ghrelin levels, supporting its potential use in obesity management .
Case Study 2: Neuroprotective Properties
A study focusing on neurodegenerative models demonstrated that this compound could mitigate neuronal damage induced by oxidative stress. This suggests its potential role as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.